N-(2-chlorophenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide
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Overview
Description
N-(2-chlorophenyl)-4-{2-[3-(2-furyl)acryloyl]hydrazino}-4-oxobutanamide is a complex organic compound characterized by the presence of a chlorophenyl group, a furan ring, and a hydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-{2-[3-(2-furyl)acryloyl]hydrazino}-4-oxobutanamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-(2-furyl)acryloyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol and may require catalysts to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-4-{2-[3-(2-furyl)acryloyl]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-chlorophenyl)-4-{2-[3-(2-furyl)acryloyl]hydrazino}-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-{2-[3-(2-furyl)acryloyl]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-3-(2-furyl)acrylamide
- N-(2-chlorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)propanamide
- N-(4-chlorophenyl)-3-(5-(3-nitrophenyl)-2-furyl)propanamide
Uniqueness
N-(2-chlorophenyl)-4-{2-[3-(2-furyl)acryloyl]hydrazino}-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazino group, in particular, allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H16ClN3O4 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-4-[2-[(E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C17H16ClN3O4/c18-13-5-1-2-6-14(13)19-15(22)9-10-17(24)21-20-16(23)8-7-12-4-3-11-25-12/h1-8,11H,9-10H2,(H,19,22)(H,20,23)(H,21,24)/b8-7+ |
InChI Key |
WGCCKSGVURTDPT-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NNC(=O)/C=C/C2=CC=CO2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)NNC(=O)C=CC2=CC=CO2)Cl |
Origin of Product |
United States |
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